molecular formula C21H22N2O6 B2561014 N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide CAS No. 683235-74-7

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2561014
CAS No.: 683235-74-7
M. Wt: 398.415
InChI Key: RAMRXITWEYJNIT-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide” is not available, isoindoline-1,3-dione derivatives have been reported to have diverse pharmacological activities .

Chemical Reactions Analysis

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide can be compared with other similar compounds such as:

These compounds share a similar isoindoline-1,3-dione scaffold but differ in their substitution patterns and specific biological activities. This compound is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological properties .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-4-27-16-9-12(10-17(28-5-2)18(16)29-6-3)19(24)22-13-7-8-14-15(11-13)21(26)23-20(14)25/h7-11H,4-6H2,1-3H3,(H,22,24)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMRXITWEYJNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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